(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 3. Key structural features include:
- Z-configuration: The imino group adopts a (2Z)-stereochemistry, critical for intramolecular hydrogen bonding and planar molecular geometry.
- 7-Hydroxy group: Increases polarity compared to methoxy-substituted analogs, influencing solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c22-14-4-6-15(7-5-14)24-21-18(20(26)23-12-17-2-1-9-27-17)10-13-3-8-16(25)11-19(13)28-21/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGKEQFBDRFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, furan-2-carbaldehyde, and 7-hydroxy-2H-chromene-3-carboxylic acid.
Step 1 Formation of the Imino Group: The reaction between 4-fluoroaniline and furan-2-carbaldehyde under acidic conditions leads to the formation of the imino group.
Step 2 Coupling with Chromene Derivative: The imine is then coupled with 7-hydroxy-2H-chromene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3 Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chromene ring can undergo oxidation to form a ketone.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three key analogs (Table 1):
Key Observations :
- Polarity : The 7-hydroxy group in the target compound increases hydrophilicity compared to methoxy (log k ≈ 2.5–3.0 for methoxy analogs) or unsubstituted derivatives (log k ≈ 3.5–4.0) .
- N-Substituent Effects : The furan-2-ylmethyl group may improve metabolic stability compared to phenyl or acetyl groups, as furans are less prone to oxidative degradation .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Methoxy-substituted analogs (e.g., ) exhibit higher log k values (~3.2) due to reduced hydrogen-bonding capacity.
- Stereochemical Stability : The Z-configuration stabilizes the chromene ring via intramolecular hydrogen bonding (N–H⋯O), as seen in crystallographic studies resolved using SHELX software .
Biological Activity
The compound (2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a chromene backbone with a 4-fluorophenyl substituent, a furan ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 406.413 g/mol. The structure is depicted below:
| Structural Features | Description |
|---|---|
| Chromene Backbone | Provides the core structure for interaction with biological targets. |
| 4-Fluorophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Furan Ring | Contributes to the compound's reactivity and biological properties. |
| Carboxamide Group | Increases solubility and may influence metabolic stability. |
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has shown efficacy in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range. The mechanisms of action include:
- Apoptosis Induction : The compound promotes programmed cell death through the inhibition of tubulin polymerization, leading to cell cycle arrest.
- Cell Cycle Arrest : Disruption of microtubule dynamics is critical for mitosis, contributing to its anticancer effects.
2. Antimicrobial Effects
The compound also displays antimicrobial properties, making it a candidate for treating infections. Its efficacy against various bacterial strains suggests that it may inhibit bacterial growth through disruption of cellular processes.
3. Anti-inflammatory Activity
Preliminary studies indicate that this compound may reduce inflammation by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This action could be beneficial in managing inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, affecting cellular functions related to cancer progression and inflammation.
- Tubulin Interaction : The compound binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis.
- Signal Modulation : It may influence signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromene backbone with 4-fluorophenyl group | Anticancer, antimicrobial, anti-inflammatory |
| N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Contains a chlorophenyl group | Exhibits anticancer and antimicrobial properties |
| N-(4-bromophenyl)-2H-chromene-3-carboxamide | Contains a bromophenyl group | Potentially different biological activities due to halogen substitution |
Case Studies
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in MCF-7 cells, with an observed IC50 value of 15 nM, showcasing its potential as an effective anticancer agent.
- Antimicrobial Activity Assessment : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects with MIC values of 32 µg/mL and 64 µg/mL respectively.
Q & A
Basic: What synthetic strategies are recommended for preparing (2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis of this chromene-carboxamide derivative can be approached via a multi-step condensation reaction. A key step involves the formation of the imino linkage between the 4-fluorophenyl group and the chromene core, followed by carboxamide functionalization. For example:
- Chromene ring formation : Start with 7-hydroxy-2H-chromene-3-carboxylic acid derivatives.
- Imino bond introduction : Condensation with 4-fluoroaniline under acidic or thermal conditions to form the (Z)-configured imine.
- Carboxamide coupling : React with furan-2-ylmethylamine using coupling agents like EDC/HOBt or DCC.
Reference synthetic protocols for analogous chromene derivatives (e.g., coumarin-based compounds) using condensation reactions .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assign stereochemistry (Z/E configuration) and verify substitution patterns (e.g., fluorophenyl, furylmethyl groups). Use 2D NMR (COSY, HSQC) for ambiguous signals.
- IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (amide C=O, ~1650 cm⁻¹), and imine (C=N, ~1600 cm⁻¹) groups.
- UV-Vis : Analyze π→π* transitions in the chromene and furan systems for electronic properties.
- HPLC-MS : Assess purity and molecular ion peaks.
For validation, compare with data from structurally related compounds (e.g., coumarin derivatives) .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., disorder, twinning, or poor resolution) can be addressed using:
- SHELX suite : Employ SHELXD for phase problem resolution and SHELXL for refinement. Adjust parameters like HKLF 5 for twinned data or PART instructions for disordered moieties.
- Validation tools : Use PLATON to check for missed symmetry or ADDSYM for space group reassignment.
- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
Refer to SHELX applications in resolving similar structural challenges .
Advanced: What computational methods validate the structural and electronic configuration of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to confirm the Z-configuration and intramolecular hydrogen bonding (e.g., between 7-OH and imine N). Compare calculated vs. experimental NMR/IR spectra.
- Molecular docking : Screen for binding interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Validate docking poses with MD simulations (e.g., GROMACS).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H or O···H contacts) in the crystal lattice.
Examples from metal-complex studies and azo derivatives demonstrate these approaches .
Advanced: How can potential metal-coordination sites be analyzed for creating bioactive complexes?
Methodological Answer:
- Ligand mapping : Identify donor atoms (e.g., imine N, hydroxyl O, or furan O) via electrostatic potential surfaces (MEPs) generated with Gaussian.
- Spectroscopic titration : Monitor UV-Vis or fluorescence changes upon addition of metal ions (e.g., Co²⁺, Cu²⁺) to confirm coordination.
- Single-crystal X-ray diffraction : Resolve metal-ligand bond lengths and angles for octahedral or square-planar geometries.
Reference studies on analogous Schiff base-metal complexes .
Basic: What are common impurities in the synthesis of this compound, and how are they controlled?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., free 4-fluoroaniline), regioisomers, or hydrolysis products.
- Control strategies :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate the pure Z-isomer.
- HPLC monitoring : Track impurity profiles using a C18 column and acetonitrile/water mobile phase.
Impurity thresholds and methods align with pharmacopeial guidelines for related compounds .
Advanced: How can reaction conditions be optimized to enhance yield and stereoselectivity?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for imine formation vs. non-polar solvents for carboxamide coupling.
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate imine condensation while suppressing side reactions.
- Temperature control : Lower temperatures (0–5°C) may favor Z-selectivity by slowing isomerization.
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between pH, temperature, and stoichiometry.
Case studies on coumarin and benzofuran derivatives inform these optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
